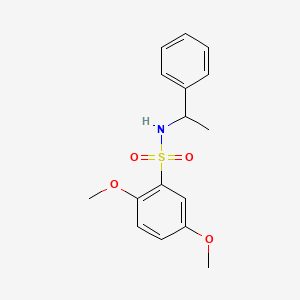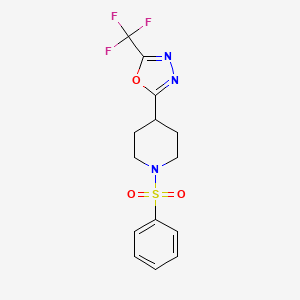
2-(1-(Phenylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(Phenylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. The phenylsulfonyl group attached to the piperidine ring is a common functional group in organic chemistry, known for its ability to increase the lipophilicity of a molecule, which can improve cell membrane penetration. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and bioavailability of a drug .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The piperidine ring is a six-membered ring with one nitrogen atom, which can exist in various conformations. The oxadiazole ring is a five-membered ring containing three nitrogen atoms and one oxygen atom, which is likely to contribute to the rigidity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the phenylsulfonyl group is likely to increase the lipophilicity of the compound, while the trifluoromethyl group might enhance its metabolic stability .科学的研究の応用
Synthesis and Biological Activities
One area of focus has been the synthesis and evaluation of these compounds for their biological activities. A study outlined the synthesis of derivatives incorporating the 1,3,4-oxadiazole moiety, known for its biological significance, and evaluated their activity against enzymes like butyrylcholinesterase (BChE). These compounds were also subjected to molecular docking studies to assess their binding affinity and orientation within human BChE protein, highlighting amino acid residues crucial for ligand stabilization in the binding site (Khalid et al., 2016).
Antimicrobial Properties
Another line of research has concentrated on the antimicrobial properties of derivatives of 2-(1-(Phenylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. A study synthesized N-substituted derivatives and evaluated their effectiveness against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. This research underscores the potential of these compounds as antibacterial agents (Khalid et al., 2016).
Anticancer Potential
There has also been interest in the anticancer potential of these compounds. Research into the synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety has identified compounds with promising anticancer activities, suggesting further investigation in vivo is necessary to confirm their therapeutic utility (Rehman et al., 2018).
Antibacterial Activity and Mechanisms
Further studies have examined the antibacterial activity and mechanisms of action of sulfone derivatives containing the 1,3,4-oxadiazole moieties against specific pathogens, such as rice bacterial leaf blight. These compounds not only demonstrated effective antibacterial properties but also promoted an increase in plant defense enzymes, providing a dual approach of direct pathogen inhibition and enhancement of plant resistance (Shi et al., 2015).
将来の方向性
特性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)13-19-18-12(23-13)10-6-8-20(9-7-10)24(21,22)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYOALJVTMCIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

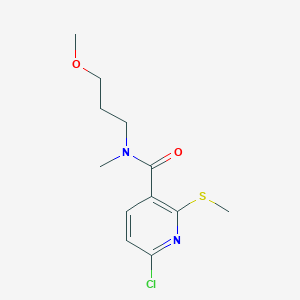
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
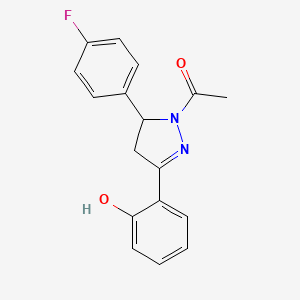
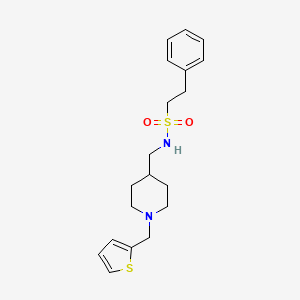
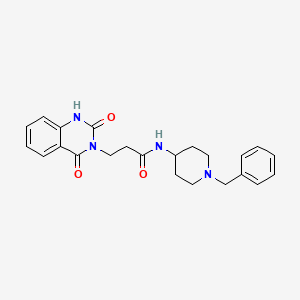

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine](/img/structure/B2841718.png)
![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)


![2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2841726.png)
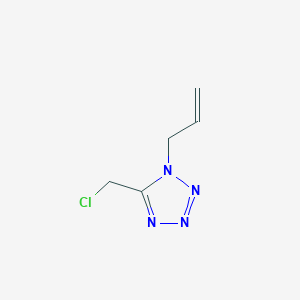
![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)
